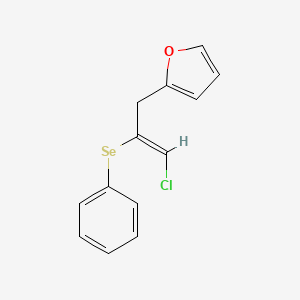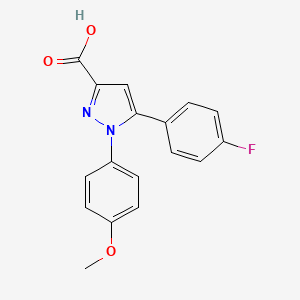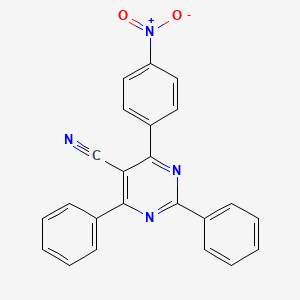
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carbonitrile group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium, platinum, nickel.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrimidines: Electrophilic substitution reactions produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylchloroformate: Shares the nitrophenyl group but differs in its functional groups and reactivity.
2,6-Diphenylpyrimidine Derivatives: Similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
4-(4-Nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to the combination of its nitrophenyl, diphenyl, and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
89058-97-9 |
|---|---|
Molekularformel |
C23H14N4O2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H14N4O2/c24-15-20-21(16-7-3-1-4-8-16)25-23(18-9-5-2-6-10-18)26-22(20)17-11-13-19(14-12-17)27(28)29/h1-14H |
InChI-Schlüssel |
USMBGTYUMBWOJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


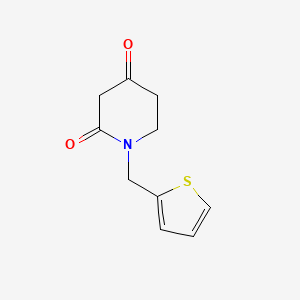
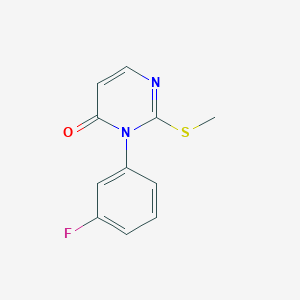
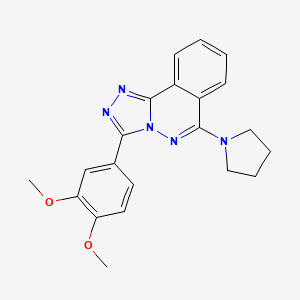
![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)

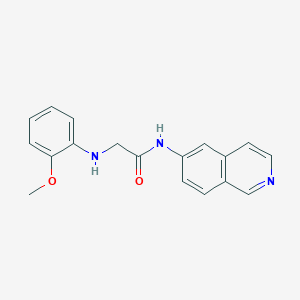
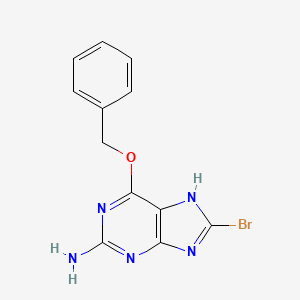
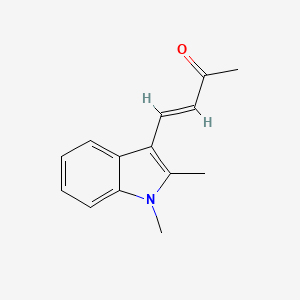

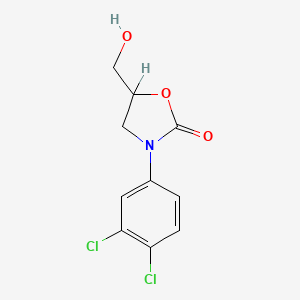
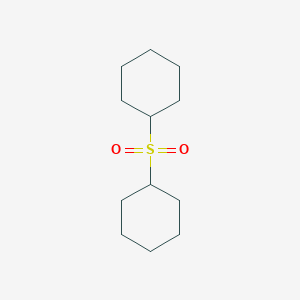
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
